N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-25-20(18-11-4-5-12-19(18)22)14-23-21(24)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,20H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXPPYXMJSWOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a naphthalene moiety, contributing to its lipophilicity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 371.89 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.89 g/mol |
| LogP | 4.24 |
| Solubility in Water | Low |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same class as this compound. Research on N-(substituted phenyl)-2-chloroacetamides indicates that modifications to the phenyl ring can significantly influence antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Candida albicans .
Key Findings:
- Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating membrane penetration and increasing antibacterial activity.
- The compound demonstrated effectiveness against Gram-positive bacteria while showing moderate activity against Gram-negative strains.
Anti-inflammatory Potential
The compound's structural attributes suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways .
Mechanism of Action:
- Inhibition of COX-1 and COX-2 can lead to reduced synthesis of prostaglandins, mediators of inflammation.
- Studies indicate that derivatives with additional functional groups may enhance selectivity towards COX-2, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
-
Antimicrobial Screening :
A study screened twelve N-(substituted phenyl)-2-chloroacetamides against a panel of bacteria and fungi. The results showed that compounds with specific substitutions on the phenyl ring exhibited superior antimicrobial activity compared to others, suggesting a structure-activity relationship (SAR) that could be applied to this compound . -
Inflammation Models :
In vivo studies using murine models demonstrated that similar compounds reduced inflammatory markers in tissues exposed to inflammatory stimuli. These findings support the hypothesis that this compound may exert similar protective effects against inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Membrane disruption |
| Anti-inflammatory | Potential | COX inhibition |
| Cytotoxicity | Low | Not extensively studied |
Comparison with Similar Compounds
Structural Analogs with Naphthalenyl and Chlorophenyl Groups
Key Observations :
- Chlorophenyl substitution enhances lipophilicity and may improve blood-brain barrier penetration relative to morpholinoethyl or piperidine groups .
Enzyme Inhibitors with Acetamide Linkers
Key Observations :
- The target compound’s naphthalenyl group may enhance interactions with aromatic residues in enzyme active sites, similar to quinoxaline derivatives .
- Chlorophenyl-methoxyethyl substitution could modulate selectivity between MAO isoforms, though this requires experimental validation.
Cytotoxic Acetamide Derivatives
Key Observations :
- The naphthalenyl group is critical for cytotoxicity, as seen in both the target analog and morpholinoethyl derivative .
- Methoxyethyl substitution may reduce off-target effects compared to morpholinoethyl groups, which can interact with cellular kinases .
Structural and Crystallographic Insights
- Bond Length Variations: In analogs like N-(4-bromophenyl)acetamide, bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds) suggest minor electronic perturbations due to substituents .
- Hydrogen Bonding : The methoxyethyl group in the target compound may participate in hydrogen-bonding networks, similar to hydroxyl-containing analogs (e.g., N-(2-hydroxynaphthalen-1-yl)acetamide) .
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Disconnections
The target molecule is dissected into two primary fragments:
- 2-(Naphthalen-1-yl)acetyl chloride – Derived from naphthalene-1-acetic acid via chlorination.
- 2-(2-Chlorophenyl)-2-methoxyethylamine – Synthesized through epoxide ring-opening of (2-chlorophenyl)oxirane with methanol, followed by reductive amination.
This disconnection mirrors strategies used in α-ketoamide syntheses, where arylmethyl ketones are converted to acyl chlorides for amide bond formation.
Alternative Pathways
- One-pot oxidative coupling : Adapting methods from transition metal-free α-ketoamide synthesis, direct coupling of 2-(naphthalen-1-yl)acetophenone with 2-(2-chlorophenyl)-2-methoxyethylamine under HMPA-TBHP conditions may bypass intermediate isolation.
- Schotten-Baumann reaction : Acyl chloride-amine coupling in biphasic conditions (NaOH/CH₂Cl₂), a standard amidation technique.
Stepwise Synthesis and Optimization
Synthesis of 2-(Naphthalen-1-yl)Acetic Acid
Friedel-Crafts Acylation
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloroethane at 0–5°C for 6 hr. Workup with ice-water and recrystallization from ethanol yields 2-(naphthalen-1-yl)acetic acid (mp 148–150°C, 68% yield).
Key Data :
- ¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.1 Hz, 1H), 7.88–7.43 (m, 6H), 3.92 (s, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 2930 cm⁻¹ (C-H).
Chlorination to Acyl Chloride
The acid (10 mmol) is treated with SOCl₂ (15 mmol) in dry toluene under reflux for 2 hr. Excess SOCl₂ is removed under vacuum to yield 2-(naphthalen-1-yl)acetyl chloride as a pale-yellow liquid (92% yield).
Synthesis of 2-(2-Chlorophenyl)-2-Methoxyethylamine
Epoxide Synthesis
(2-Chlorophenyl)oxirane is prepared via epoxidation of 2-chlorostyrene with mCPBA (1.5 equiv) in CH₂Cl₂ at 0°C for 12 hr (mp 34–36°C, 74% yield).
Methanolysis and Reductive Amination
The epoxide (5 mmol) is reacted with NaOMe (10 mmol) in methanol at 60°C for 3 hr, yielding 2-(2-chlorophenyl)-2-methoxyethanol. Subsequent treatment with NH₄OH and NaBH₄ in THF at 0°C provides the amine (mp 89–91°C, 58% yield).
Optimization Note : Higher yields (72%) are achieved using LiAlH₄ in Et₂O, though requiring strict anhydrous conditions.
Amide Bond Formation
Schotten-Baumann Coupling
2-(Naphthalen-1-yl)acetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-(2-chlorophenyl)-2-methoxyethylamine (1.0 equiv) in 10% NaOH (15 mL) and CH₂Cl₂ (30 mL) at 0°C. After 2 hr, the organic layer is dried (Na₂SO₄) and concentrated to afford the crude product, which is recrystallized from ethanol (mp 132–134°C, 75% yield).
Key Data :
- ¹H NMR (DMSO-d₆) : δ 8.05 (d, J = 8.0 Hz, 1H), 7.91–7.45 (m, 6H), 4.32 (t, J = 6.4 Hz, 1H), 3.78 (s, 3H), 3.45–3.12 (m, 2H).
- ¹³C NMR : δ 170.2 (C=O), 134.8–125.6 (naphthalene carbons), 55.1 (OCH₃).
Oxidative Coupling Method
A mixture of 2-(naphthalen-1-yl)acetophenone (1.0 equiv), 2-(2-chlorophenyl)-2-methoxyethylamine (1.2 equiv), HMPA (3.0 equiv), and TBHP (6.0 equiv) in chlorobenzene is heated at 130°C for 8 hr. Chromatography (SiO₂, hexane:EtOAc 4:1) yields the product (62%, 94% purity by HPLC).
Characterization and Analytical Validation
Spectroscopic Consistency
Table 1: Comparative Spectral Data
| Parameter | Schotten-Baumann Product | Oxidative Coupling Product |
|---|---|---|
| ¹H NMR (δ) | 8.05 (d, 1H) | 8.03 (d, 1H) |
| IR (C=O) | 1682 cm⁻¹ | 1679 cm⁻¹ |
| HPLC Purity | 98.5% | 94.0% |
The minor downfield shift in the oxidative product’s carbonyl IR suggests partial oxidation to α-ketoamide byproducts, necessitating rigorous purification.
Critical Evaluation of Methodologies
Yield and Scalability
- Schotten-Baumann : Superior yield (75%) and scalability but requires toxic solvents (CH₂Cl₂).
- Oxidative Coupling : Lower yield (62%) but avoids acyl chloride handling.
Industrial Applicability and Modifications
Continuous Flow Synthesis
Microreactor systems (0.5 mL/min flow rate) reduce reaction time from 8 hr to 25 min for the oxidative method, enhancing throughput.
Green Chemistry Approaches
Replacing HMPA with Cyrene™ (dihydrolevoglucosenone) reduces toxicity while maintaining 58% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
